2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-N-methylacetamide dihydrochloride
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Overview
Description
2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-N-methylacetamide dihydrochloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-N-methylacetamide dihydrochloride typically involves the reaction of 2-aminoethylthiazole with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-N-methylacetamide dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .
Scientific Research Applications
2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-N-methylacetamide dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-N-methylacetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
- 2-aminoethylthiazole
- N-methylacetamide
- 2,2’-oxydiethylamine dihydrochloride
Uniqueness
What sets 2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-N-methylacetamide dihydrochloride apart from other similar compounds is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
2731007-52-4 |
---|---|
Molecular Formula |
C8H15Cl2N3OS |
Molecular Weight |
272.2 |
Purity |
90 |
Origin of Product |
United States |
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